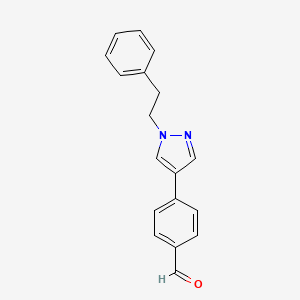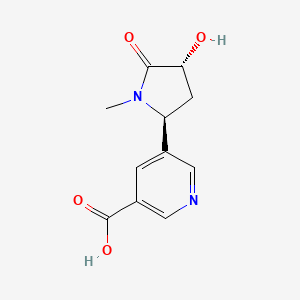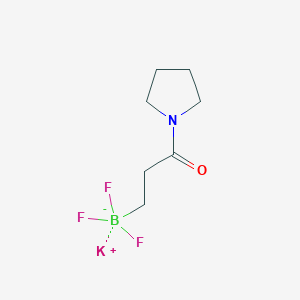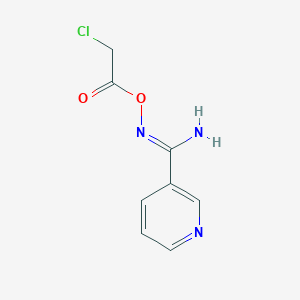
4-(1-Phenethyl-1H-pyrazol-4-yl)-benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Phenethyl-1H-pyrazol-4-yl)-benzaldehyde is an organic compound that features a benzaldehyde group attached to a pyrazole ring, which is further substituted with a phenethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenethyl-1H-pyrazol-4-yl)-benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Substitution with Phenethyl Group: The pyrazole ring can then be alkylated with phenethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Formylation: The final step involves the formylation of the pyrazole ring. This can be achieved using a Vilsmeier-Haack reaction, where the pyrazole is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 4-position of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Phenethyl-1H-pyrazol-4-yl)-benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(1-Phenethyl-1H-pyrazol-4-yl)-benzoic acid.
Reduction: 4-(1-Phenethyl-1H-pyrazol-4-yl)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used (e.g., nitro, bromo derivatives).
Aplicaciones Científicas De Investigación
4-(1-Phenethyl-1H-pyrazol-4-yl)-benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, analgesic, or anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(1-Phenethyl-1H-pyrazol-4-yl)-benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The phenethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Phenethyl-1H-pyrazol-4-yl)ethan-1-amine
- 4-(1-Phenethyl-1H-pyrazol-4-yl)-benzoic acid
- 4-(1-Phenethyl-1H-pyrazol-4-yl)-benzyl alcohol
Uniqueness
4-(1-Phenethyl-1H-pyrazol-4-yl)-benzaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis. Additionally, the combination of the phenethyl group and the pyrazole ring imparts specific physicochemical properties that can be advantageous in various applications, such as enhanced lipophilicity and binding affinity.
Propiedades
Fórmula molecular |
C18H16N2O |
|---|---|
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
4-[1-(2-phenylethyl)pyrazol-4-yl]benzaldehyde |
InChI |
InChI=1S/C18H16N2O/c21-14-16-6-8-17(9-7-16)18-12-19-20(13-18)11-10-15-4-2-1-3-5-15/h1-9,12-14H,10-11H2 |
Clave InChI |
ODXZGWTYWYCNLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN2C=C(C=N2)C3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
![5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole](/img/structure/B13725863.png)
![Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13725867.png)






